N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of butan-2-amine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler acetamide derivative.
Substitution: The phenyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler acetamide derivatives.
Substitution: Various substituted acetamide compounds depending on the reagents used.
Scientific Research Applications
N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-(phenylamino)acetamide
- N-(butan-2-yl)-2-[(1-phenylethyl)amino]acetamide
- N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Uniqueness
N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21NOS |
---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
N-butan-2-yl-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C18H21NOS/c1-3-14(2)19-18(20)17(15-10-6-4-7-11-15)21-16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,20) |
InChI Key |
QKVHXYWVAUAHEO-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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